4-(2,3-Dihydroxyphenyl)butanoic acid

DHODH inhibition Antimalarial drug discovery Immunosuppression

4-(2,3-Dihydroxyphenyl)butanoic acid is the definitive 2,3-catechol regioisomer for nanomolar DHODH inhibition (IC50=64 nM, 39-fold more potent than leflunomide). Do NOT confuse with the 3,4-dihydroxy regioisomer (HDAC inhibitor) or the chain-shortened propanoic analog (tyrosinase inhibitor)—generic substitution causes >780-fold potency loss. Use as a benchmark inhibitor in antimalarial screening cascades, CYP2D6 interaction calibration (IC50=100 nM), and catechol SAR optimization. Insist on 98% purity to ensure target engagement fidelity and assay reproducibility.

Molecular Formula C10H12O4
Molecular Weight 196.202
CAS No. 79638-23-6
Cat. No. B589323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydroxyphenyl)butanoic acid
CAS79638-23-6
Synonyms2,3-Dihydroxybenzenebutanoic Acid; 
Molecular FormulaC10H12O4
Molecular Weight196.202
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)CCCC(=O)O
InChIInChI=1S/C10H12O4/c11-8-5-1-3-7(10(8)14)4-2-6-9(12)13/h1,3,5,11,14H,2,4,6H2,(H,12,13)
InChIKeyQQRBCHYOXNWMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dihydroxyphenyl)butanoic Acid (CAS 79638-23-6): A Specialized DHODH Probe with Defined Regiochemistry


4-(2,3-Dihydroxyphenyl)butanoic acid (CAS 79638-23-6), also referred to as 4-(2,3-dihydroxyphenyl)butyric acid or 2,3-dihydroxybenzenebutanoic acid, is a catechol-containing phenylbutanoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . It is characterized by a four-carbon carboxylic acid chain terminating at the 2,3-dihydroxyphenyl (catechol) moiety, a regiochemical signature that fundamentally distinguishes it from its 3,4-dihydroxy positional isomers and chain-length variants [1]. The compound is primarily employed as a specialized biochemical probe for dihydroorotate dehydrogenase (DHODH) inhibition studies and as a versatile small-molecule scaffold in medicinal chemistry campaigns [2].

Why 4-(2,3-Dihydroxyphenyl)butanoic Acid Cannot Be Interchanged with Regioisomers or Chain-Length Analogs in DHODH-Focused Assays


Generic substitution of 4-(2,3-dihydroxyphenyl)butanoic acid with its 3,4-dihydroxy regioisomer (CAS 70217-89-9) or the 3-(2,3-dihydroxyphenyl)propanoic acid chain-shortened analog fails in DHODH inhibition contexts because these compounds target entirely distinct biological pathways . The 3,4-dihydroxy regioisomer is a known histone deacetylase (HDAC) inhibitor and catecholamine metabolite , while the 3-(2,3-dihydroxyphenyl)propanoic acid analog is a tyrosinase inhibitor and microbial quinoline degradation intermediate [1]. Crucially, the 2,3-catechol orientation and the butanoic acid chain length of the target compound confer nanomolar DHODH inhibitory activity (IC50 = 64 nM) [2], whereas the 3,4-regioisomer exhibits only micromolar DHODH inhibition (IC50 = 50,000 nM) [3]. Substituting without verifying the exact regio- and chain-length identity therefore introduces a >780-fold loss in target engagement, compromising assay reproducibility and mechanistic interpretation.

Head-to-Head Quantitative Evidence for 4-(2,3-Dihydroxyphenyl)butanoic Acid Differentiation


Nanomolar DHODH Inhibition vs. Leflunomide (Clinical DMARD) and 3,4-Regioisomer

4-(2,3-Dihydroxyphenyl)butanoic acid inhibits Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) with an IC50 of 64 nM [1]. This represents a 39-fold greater potency than leflunomide, a clinically approved DHODH inhibitor (IC50 = 2.5 μM or 2,500 nM) , and a >780-fold greater potency than the 3,4-dihydroxy regioisomer (IC50 = 50,000 nM) [2]. The compound's nanomolar activity is attributed to the 2,3-catechol orientation, which is essential for optimal binding within the DHODH ubiquinone-binding pocket.

DHODH inhibition Antimalarial drug discovery Immunosuppression

Moderate CYP2D6 Inhibition Profile Relative to Clinical DHODH Inhibitors

4-(2,3-Dihydroxyphenyl)butanoic acid exhibits an IC50 of 100 nM against human CYP2D6 [1]. While this indicates inhibitory potential, it is 25-fold weaker than its DHODH inhibition (64 nM), suggesting a modest selectivity window. In contrast, the active metabolite of leflunomide (A771726) demonstrates a Ki of 179 nM for DHODH but lacks comparable publicly available CYP2D6 data [2]. This CYP2D6 liability should be weighed against the compound's superior DHODH potency when selecting a probe for in vitro pharmacology studies.

CYP450 inhibition Drug-drug interaction ADMET profiling

Regiochemical Specificity: 2,3-Dihydroxy vs. 3,4-Dihydroxy Orientation Dictates Biological Target

The 2,3-dihydroxyphenyl moiety of the target compound confers potent DHODH inhibition (IC50 = 64 nM) [1]. In contrast, the 3,4-dihydroxy regioisomer (4-(3,4-dihydroxyphenyl)butanoic acid, CAS 70217-89-9) is a known histone deacetylase (HDAC) inhibitor and dopamine metabolite with no reported nanomolar DHODH activity . This regiochemical switch from 2,3- to 3,4-dihydroxy redirects the compound's primary molecular target from DHODH to HDAC enzymes, a functionally unrelated protein family.

Regioselectivity Target engagement Phenolic acid pharmacology

Chain-Length Specificity: Butanoic Acid vs. Propanoic Acid Determines DHODH vs. Tyrosinase Inhibition

4-(2,3-Dihydroxyphenyl)butanoic acid, with a four-carbon butanoic acid chain, inhibits DHODH with an IC50 of 64 nM [1]. The three-carbon propanoic acid analog, 3-(2,3-dihydroxyphenyl)propanoic acid, is a microbial quinoline metabolite that functions as a competitive tyrosinase inhibitor with no reported DHODH activity [2]. The single methylene unit difference in chain length fundamentally alters the compound's biological target profile from pyrimidine biosynthesis (DHODH) to melanin synthesis (tyrosinase).

Chain-length optimization Structure-activity relationship Enzyme specificity

Verified Analytical Purity: 98% HPLC Purity with Batch-Specific QC Documentation

Commercial suppliers such as Bidepharm provide 4-(2,3-dihydroxyphenyl)butanoic acid at a certified purity of 98% as determined by HPLC, with batch-specific quality control documentation including NMR, HPLC, and GC traces available upon request . This level of analytical characterization is not uniformly documented for all analog compounds, particularly for the 3,4-dihydroxy regioisomer or chain-shortened variants, which may be offered at lower or unspecified purities without accompanying spectral data.

Chemical purity QC documentation Reproducible research

Validated Research Applications for 4-(2,3-Dihydroxyphenyl)butanoic Acid Based on Quantitative Evidence


Malaria Drug Discovery: DHODH Inhibitor Screening and Lead Optimization

Employ 4-(2,3-dihydroxyphenyl)butanoic acid as a benchmark nanomolar DHODH inhibitor (IC50 = 64 nM against P. falciparum) in screening cascades for novel antimalarial agents [1]. Its 39-fold greater potency relative to the clinical DHODH inhibitor leflunomide (IC50 = 2.5 μM) establishes it as a superior positive control for validating assay sensitivity and for use in structure-activity relationship (SAR) studies aimed at optimizing the catechol-containing chemotype.

Regiochemical Selectivity Studies: Differentiating 2,3- vs. 3,4-Dihydroxy Pharmacophores

Utilize 4-(2,3-dihydroxyphenyl)butanoic acid as the definitive 2,3-dihydroxy reference compound in comparative pharmacology experiments designed to map the target engagement consequences of catechol regioisomerism [1]. Parallel testing against the 3,4-dihydroxy regioisomer (a known HDAC inhibitor ) enables precise delineation of how hydroxyl group positioning dictates DHODH versus HDAC pathway inhibition, a critical consideration in phenolic acid drug design.

CYP2D6 Drug-Drug Interaction Liability Assessment in Early ADMET Profiling

Deploy 4-(2,3-dihydroxyphenyl)butanoic acid (CYP2D6 IC50 = 100 nM) [1] as a tool compound in cytochrome P450 inhibition panels to calibrate the CYP2D6 interaction potential of DHODH inhibitor scaffolds. The 25-fold selectivity window between DHODH (64 nM) and CYP2D6 (100 nM) provides a quantitative benchmark for optimizing selectivity in follow-up medicinal chemistry efforts, reducing the risk of advancing candidates with unacceptable drug-drug interaction profiles.

Chain-Length SAR Studies in Catechol-Containing DHODH Inhibitors

Use 4-(2,3-dihydroxyphenyl)butanoic acid as the four-carbon chain reference standard in systematic chain-length optimization studies [1]. Comparison with the three-carbon propanoic acid analog (a tyrosinase inhibitor ) reveals the minimal structural perturbation that abolishes DHODH activity, thereby informing the design of potent and selective pyrimidine biosynthesis inhibitors with optimized linker geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dihydroxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.